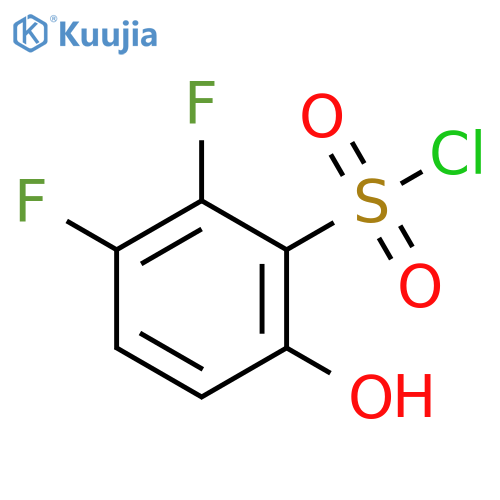Cas no 1803567-14-7 (Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy-)

1803567-14-7 structure
商品名:Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy-
CAS番号:1803567-14-7
MF:C6H3ClF2O3S
メガワット:228.601026773453
MDL:MFCD28145571
CID:5181829
PubChem ID:122199034
Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy- 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy-
-
- MDL: MFCD28145571
- インチ: 1S/C6H3ClF2O3S/c7-13(11,12)6-4(10)2-1-3(8)5(6)9/h1-2,10H
- InChIKey: PDGLPMPRMGEQPQ-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)=C(O)C=CC(F)=C1F
Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-198994-0.05g |
2,3-difluoro-6-hydroxybenzene-1-sulfonyl chloride |
1803567-14-7 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-198994-10.0g |
2,3-difluoro-6-hydroxybenzene-1-sulfonyl chloride |
1803567-14-7 | 10g |
$4236.0 | 2023-06-08 | ||
| Enamine | EN300-198994-0.5g |
2,3-difluoro-6-hydroxybenzene-1-sulfonyl chloride |
1803567-14-7 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-198994-5.0g |
2,3-difluoro-6-hydroxybenzene-1-sulfonyl chloride |
1803567-14-7 | 5g |
$2858.0 | 2023-06-08 | ||
| Enamine | EN300-198994-2.5g |
2,3-difluoro-6-hydroxybenzene-1-sulfonyl chloride |
1803567-14-7 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-198994-0.1g |
2,3-difluoro-6-hydroxybenzene-1-sulfonyl chloride |
1803567-14-7 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-198994-0.25g |
2,3-difluoro-6-hydroxybenzene-1-sulfonyl chloride |
1803567-14-7 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-198994-10g |
2,3-difluoro-6-hydroxybenzene-1-sulfonyl chloride |
1803567-14-7 | 10g |
$4236.0 | 2023-09-16 | ||
| Enamine | EN300-198994-1g |
2,3-difluoro-6-hydroxybenzene-1-sulfonyl chloride |
1803567-14-7 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-198994-1.0g |
2,3-difluoro-6-hydroxybenzene-1-sulfonyl chloride |
1803567-14-7 | 1g |
$986.0 | 2023-06-08 |
Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy- 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
1803567-14-7 (Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy-) 関連製品
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
